molecular formula C15H20O4 B6592761 (S)-Methyl 3-(1-(tert-butoxy)-1-oxopropan-2-yl)benzoate CAS No. 2411591-96-1

(S)-Methyl 3-(1-(tert-butoxy)-1-oxopropan-2-yl)benzoate

Cat. No. B6592761
CAS RN: 2411591-96-1
M. Wt: 264.32 g/mol
InChI Key: WDHBITOCHSJBMF-JTQLQIEISA-N
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Description

“(S)-Methyl 3-(1-(tert-butoxy)-1-oxopropan-2-yl)benzoate” is a chemical compound that is likely to be a derivative of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These compounds are used in organic synthesis and are particularly useful in the synthesis of peptides .


Synthesis Analysis

The synthesis of such compounds involves the use of amino acid ionic liquids (AAILs) which have multiple reactive groups . To expand the applicability of AAILs, a series of room-temperature ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and involve multiple steps. For instance, the synthesis of Boc-AAILs involves the reaction of amino acid ionic liquids (AAILs) with tert-butyloxycarbonyl-protected amino acids . The resulting protected AAILs are then used in dipeptide synthesis .

Safety and Hazards

While specific safety and hazard information for “(S)-Methyl 3-(1-(tert-butoxy)-1-oxopropan-2-yl)benzoate” is not available, similar compounds such as 1-tert-Butoxy-2-propanol are known to be flammable and can cause skin irritation, serious eye damage, and may be harmful if inhaled .

Future Directions

The use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) in organic synthesis, particularly in peptide synthesis, is a promising area of research . Future work could focus on expanding the applicability of AAILs and exploring new synthesis methods and applications.

properties

IUPAC Name

methyl 3-[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-7-6-8-12(9-11)14(17)18-5/h6-10H,1-5H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHBITOCHSJBMF-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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